

Spectroscopic Analysis of Pyridine-3-sulfonyl chloride: A Technical Guide

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Compound of Interest

Compound Name: *Pyridin-3-ylmethanesulfonyl Chloride*

Cat. No.: *B119681*

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This technical guide provides a comprehensive overview of the spectroscopic data for Pyridine-3-sulfonyl chloride (CAS No. 16133-25-8), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the structural characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for Pyridine-3-sulfonyl chloride from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Pyridine-3-sulfonyl chloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.70-7.74	dd	1H	H-5
8.43-8.45	dd	1H	H-4
9.03-9.05	dd	1H	H-6
9.31-9.32	d	1H	H-2
Solvent: CDCl ₃ , Frequency: 400 MHz[1]			

Table 2: ¹³C NMR Spectroscopic Data for Pyridine-3-sulfonyl chloride

Chemical Shift (δ) ppm	Assignment
Data not available in search results.	C-2
Data not available in search results.	C-3
Data not available in search results.	C-4
Data not available in search results.	C-5
Data not available in search results.	C-6
Note: While commercial suppliers indicate the availability of ¹³ C NMR data, specific chemical shifts were not found in the provided search results.[2][3]	

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Pyridine-3-sulfonyl chloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3067	Medium	Aromatic C-H stretch
1596-1414	Medium-Strong	C=C, C=N pyridine ring stretch
Data not available in search results.	Strong	S=O asymmetric stretch
Data not available in search results.	Strong	S=O symmetric stretch

Note: Specific peak values for the sulfonyl group were not available. The provided data is based on typical absorbances for aromatic sulfonyl chlorides and pyridyl moieties.[\[4\]](#)

Commercial suppliers confirm the availability of FT-IR data.[\[3\]](#)

[\[5\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Pyridine-3-sulfonyl chloride

m/z	Ion	Notes
177	[M] ⁺	Molecular ion (for ³⁵ Cl isotope)
179	[M+2] ⁺	Isotope peak for ³⁷ Cl
79	[C ₅ H ₅ N] ⁺	Pyridinium radical cation from cleavage of the C-S bond. [6]

Note: The molecular formula is C₅H₄ClNO₂S, with a molecular weight of 177.61 g/mol .[\[7\]](#)[\[8\]](#)

[\[9\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol

A sample of Pyridine-3-sulfonyl chloride (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3). A small quantity of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then transferred to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra are acquired on a 400 MHz (or higher) field NMR spectrometer. For ^1H NMR, typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans. For ^{13}C NMR, a proton-decoupled sequence is employed with a 45° pulse width and a relaxation delay of 2-5 seconds. The acquired free induction decays (FIDs) are processed with Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

IR Spectroscopy Protocol

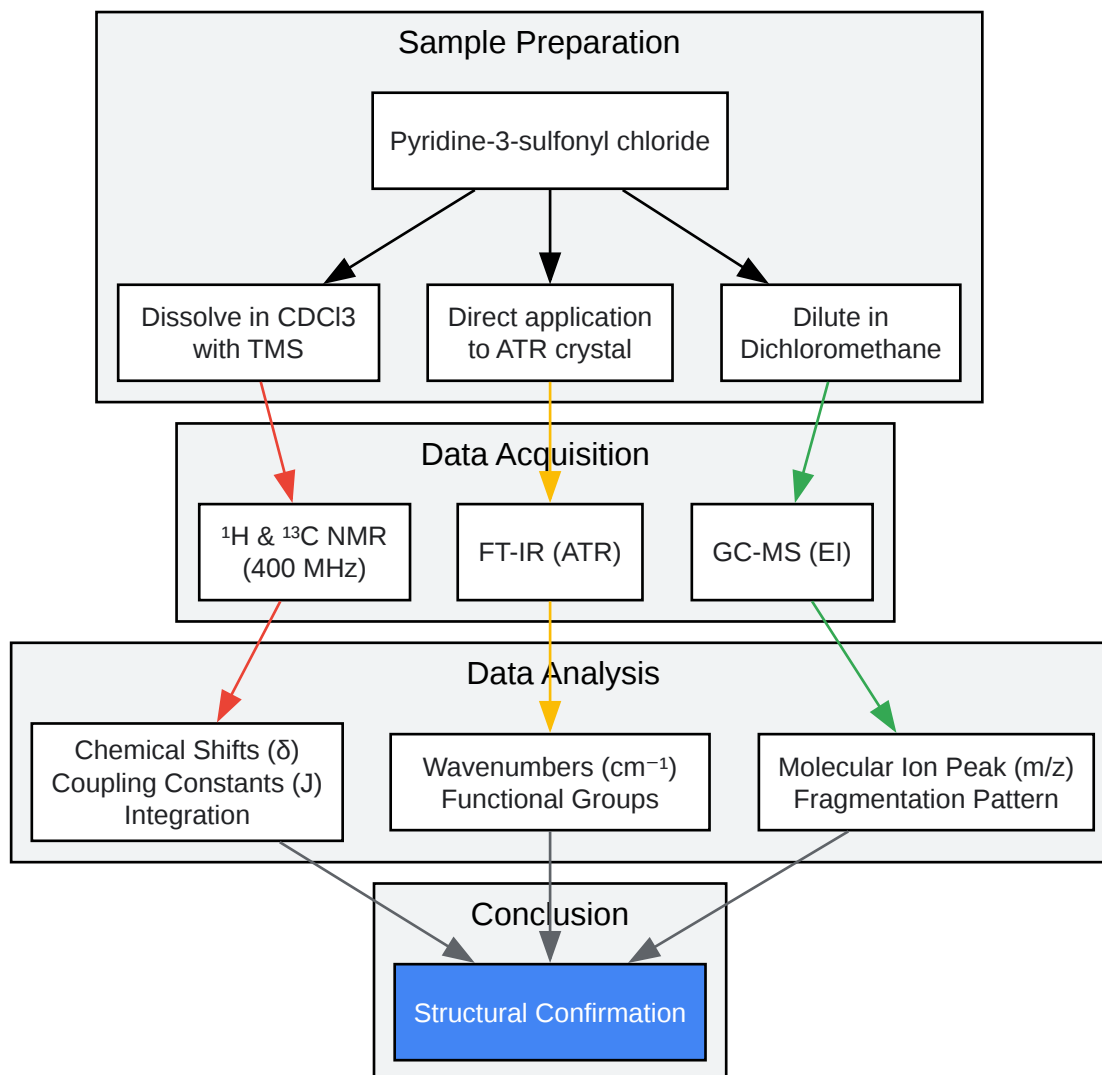
The FT-IR spectrum is obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the liquid Pyridine-3-sulfonyl chloride is placed directly onto the ATR crystal (e.g., diamond). The spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer, potentially coupled with a gas chromatograph (GC-MS). For GC-MS analysis, a diluted solution of the sample in a volatile solvent like dichloromethane is injected into the GC. The instrument is equipped with a capillary column (e.g., RTX-5MS, $30\text{ m} \times 0.25\text{ mm} \times 0.25\text{ }\mu\text{m}$). The injector temperature is set to 280°C . The oven temperature program begins at 50°C for 1 minute, followed by a ramp of $25^\circ\text{C}/\text{min}$ to 300°C , which is then held for 3 minutes. Helium is used as the carrier gas. The mass spectrometer is operated in EI mode at 70 eV. The ion source temperature is maintained at 200°C . Data is acquired in full scan mode over a mass range of m/z 50-400.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of Pyridine-3-sulfonyl chloride is depicted in the following diagram.



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Spectroscopic Analysis Workflow for Pyridine-3-sulfonyl chloride

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